N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a morpholine ring, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent.
Introduction of the morpholine ring: The bromophenyl intermediate is then reacted with morpholine under controlled conditions to form the morpholinyl derivative.
Formation of the enone structure: The morpholinyl derivative undergoes a condensation reaction with an appropriate aldehyde or ketone to form the enone structure.
Final coupling with methoxybenzamide: The enone intermediate is then coupled with methoxybenzamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholine ring can enhance solubility and bioavailability. The compound may inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-3-methoxybenzamide: Lacks the morpholine ring and enone structure.
N-(4-bromophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide: Lacks the morpholine ring.
N-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-benzamide: Lacks the methoxy group.
Uniqueness
N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and potential bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-27-19-5-3-2-4-17(19)20(25)23-18(14-15-6-8-16(22)9-7-15)21(26)24-10-12-28-13-11-24/h2-9,14H,10-13H2,1H3,(H,23,25)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNWSQOADUILAG-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.